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molecular formula C20H10Cl4O4 B8637886 Bis(2,4-dichlorophenyl)terephthalate

Bis(2,4-dichlorophenyl)terephthalate

Cat. No. B8637886
M. Wt: 456.1 g/mol
InChI Key: XLLTWJPZNWZUCC-UHFFFAOYSA-N
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Patent
US05260424

Procedure details

The nitrogen-purged apparatus described in Example 17A for the preparation of DCPSeb was charged with 300 ml of molecular sieves-dried pyridine and 20.3 g of terephthaloyl chloride (0.10 moles, MW=203.0, Aldrich, 97%), which gave a cloudy, yellow mixture. A solution of 32.6 g of 2,4-dichlorophenol (0.20 moles) in 100 ml of dry pyridine was dripped into the stirred mixture over 15 min, causing a 1.3° C. exotherm. The mixture thickened and turned white. It was stirred 6 h more and left unstirred overnight. The mixture was slightly acidified with 10% aq HCl, the crude product isolated from it by vacuum filtration, then rinsed twice with ethanol on the funnel and dried on the funnel to 62 g of slightly wet solid. The product gave a hazy solution in 1200 ml of hot THF, which was filtered hot. After 2 h, a first crop of recrystallized solid was isolated by vacuum filtration and rinsed with a minimum of THF. More solids appeared in the filtrate after concentration to 200 ml. A second crop was taken as above after crystallization. The 2 crops were dried on their respective filtration funnels and then overnight at room temPerature in a vacuum oven with a slight nitrogen bleed. The combined weight, 27.1 g, was 60% of the theoretical 45.6 g. Elemental analysis is consistent with theory. Calcd. for C20H10O4Cl4 : C, 52.7; H, 2.2; Cl, 31.1. Found: C, 52.8; H. 2.2; Cl, 31.5.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[OH:21].[ClH:22]>N1C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:15]=1[O:21][C:1](=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:21][C:15]2[CH:16]=[CH:17][C:18]([Cl:22])=[CH:19][C:14]=2[Cl:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
It was stirred 6 h more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The nitrogen-purged apparatus
CUSTOM
Type
CUSTOM
Details
described in Example 17A for the preparation of DCPSeb
CUSTOM
Type
CUSTOM
Details
gave a cloudy, yellow mixture
CUSTOM
Type
CUSTOM
Details
causing a 1.3° C.
WAIT
Type
WAIT
Details
left unstirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the crude product isolated from it by vacuum filtration
WASH
Type
WASH
Details
rinsed twice with ethanol on the funnel
CUSTOM
Type
CUSTOM
Details
dried on the funnel to 62 g of slightly wet solid
CUSTOM
Type
CUSTOM
Details
The product gave a hazy solution in 1200 ml of hot THF
FILTRATION
Type
FILTRATION
Details
which was filtered hot
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a first crop of recrystallized solid was isolated by vacuum filtration
WASH
Type
WASH
Details
rinsed with a minimum of THF
CONCENTRATION
Type
CONCENTRATION
Details
after concentration to 200 ml
CUSTOM
Type
CUSTOM
Details
after crystallization
CUSTOM
Type
CUSTOM
Details
The 2 crops were dried on their respective filtration funnels
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temPerature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)OC(C1=CC=C(C(=O)OC2=C(C=C(C=C2)Cl)Cl)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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